molecular formula C14H18N2O3 B8636075 Allyl 5-amino-2-morpholin-4-ylbenzoate

Allyl 5-amino-2-morpholin-4-ylbenzoate

Cat. No.: B8636075
M. Wt: 262.30 g/mol
InChI Key: STRICGZLGIDEGV-UHFFFAOYSA-N
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Description

Allyl 5-amino-2-morpholin-4-ylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with an amino group at the 5-position and a morpholine ring at the 2-position, esterified with an allyl group. The allyl moiety introduces a reactive terminal double bond (C=C), while the morpholine ring enhances hydrophilicity due to its ability to form hydrogen bonds.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C14H18N2O3/c1-2-7-19-14(17)12-10-11(15)3-4-13(12)16-5-8-18-9-6-16/h2-4,10H,1,5-9,15H2

InChI Key

STRICGZLGIDEGV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Propyl 5-Amino-2-Morpholin-4-ylbenzoate (CAS# 876892-54-5)
  • Structural Difference : The propyl ester replaces the allyl group, eliminating the terminal double bond.
  • Lipophilicity: The propyl chain may slightly increase hydrophobicity compared to the allyl group, affecting membrane permeability. Synthetic Routes: Likely synthesized via esterification of 5-amino-2-morpholin-4-ylbenzoic acid with propanol, analogous to allyl ester synthesis .
Allyl 5-Bromo-2-Hydroxybenzoate
  • Structural Difference: Substitution of the amino group (NH₂) with bromine (Br) and the morpholine ring with a hydroxyl (OH) group.
  • Impact on Properties: Electron Effects: Bromine’s electron-withdrawing nature decreases aromatic ring reactivity compared to the electron-donating amino group. Biological Activity: Brominated benzoates are often used as intermediates in antitumor agents, whereas amino groups may enable hydrogen bonding with biological targets .
4-Amino-L-Phenylalanine Derivatives
  • Structural Difference : Benzoate ester replaced with a phenylalanine backbone.
  • Impact on Properties: Bioavailability: Amino acid derivatives often exhibit improved cellular uptake via peptide transporters.

Physicochemical Properties Comparison

Property Allyl 5-Amino-2-Morpholin-4-ylbenzoate Propyl 5-Amino-2-Morpholin-4-ylbenzoate Allyl 5-Bromo-2-Hydroxybenzoate
Molecular Weight (g/mol) ~306.34 (estimated) ~294.33 (reported) ~285.12 (estimated)
Solubility Moderate in polar solvents (due to morpholine) Higher hydrophobicity Low (Br increases lipophilicity)
Reactivity Allyl C=C susceptible to addition Stable under standard conditions Bromine enables nucleophilic substitution
Melting Point Not reported Not reported ~120–125°C (estimated)

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